cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Catalog No.
S807988
CAS No.
1217684-50-8
M.F
C12H22N2O4
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-4-Boc-Amino-piperidine-3-carboxylic acid methy...

CAS Number

1217684-50-8

Product Name

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

IUPAC Name

methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1

InChI Key

JZMRLHYTQICGLN-DTWKUNHWSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC

Synonyms

cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC

Synthesis and Chemical Properties:

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic organic compound. Its structure consists of a piperidine ring, a carboxylic acid group, an amine group, and a methyl ester group. The "Boc" refers to the tert-butyloxycarbonyl protecting group attached to the amine group.

Potential Applications:

While the specific research applications of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester are not extensively documented, its chemical structure suggests potential uses in several research areas:

  • Organic synthesis: The presence of a protected amine and a carboxylic acid group makes this compound a valuable building block for the synthesis of more complex molecules, particularly those containing piperidine rings and/or carboxylate functionalities [].
  • Medicinal chemistry: Piperidine derivatives are known to possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. This compound could serve as a starting material for the development of novel therapeutic agents by exploring modifications and functionalization of its structure.
  • Material science: The properties of this compound, such as its potential ability to form self-assembled structures, could be investigated for its applications in the development of new materials with specific functionalities [].

Current Research and Future Directions:

  • Investigating its reactivity and compatibility with different reaction conditions for organic synthesis applications.
  • Evaluating its biological activity and exploring its potential as a lead compound for drug discovery.
  • Studying its self-assembly properties and potential use in the development of novel materials.

Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring, a carboxylic acid group, an amine group, and a methyl ester group. The "Boc" designation refers to the tert-butyloxycarbonyl protecting group attached to the amino group at position 4 of the piperidine ring. This compound is also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester and has the molecular formula C₁₂H₂₂N₂O₄ with a molecular weight of approximately 258.32 g/mol .

, including:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the formation of different derivatives under basic or acidic conditions.

The synthesis of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester involves several key steps:

  • Protection of the Amino Group: The amino group of piperidine is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Carboxylation: The protected piperidine undergoes carboxylation with a suitable carboxylating agent.
  • Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid.

Industrial production often utilizes automated reactors and optimized conditions to maximize yield and purity, incorporating techniques such as continuous flow reactors and chromatography for purification .

Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester finds utility in various domains:

  • Chemistry: Serves as a versatile building block for complex organic molecule synthesis.
  • Biology: Used in studies involving enzyme inhibitors and receptor interactions.
  • Medicine: Functions as an intermediate in synthesizing pharmaceutical compounds, including potential drug candidates.
  • Industry: Employed in producing fine chemicals and specialty materials .

Several compounds share structural similarities with cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester:

Compound NameStructural DifferencesUnique Features
1-Boc-4-aminopiperidine-4-carboxylic acidCarboxylic acid at position 4Lacks methyl ester functionality
4-Amino-1-Boc-piperidineNo carboxylic acid ester groupLess versatile for synthetic applications

Uniqueness: The unique combination of a Boc-protected amino group and a carboxylic acid methyl ester in cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester allows for selective reactions, making it particularly valuable in organic synthesis compared to its analogs .

Classical Synthetic Routes

The synthesis of cis-4-tert-butoxycarbonyl-amino-piperidine-3-carboxylic acid methyl ester typically involves sequential transformations beginning with readily available piperidine derivatives . The classical approach commences with the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . This protection step proceeds through a nucleophilic acyl substitution mechanism wherein the amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [34]. The tert-butyl carbonate subsequently decomposes into carbon dioxide gas and tert-butoxide [34].

Following amino protection, the classical route involves carboxylation of the protected piperidine using suitable carboxylating agents . The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final methyl ester product . Traditional synthesis methods for piperidine derivatives include nucleophilic substitution, reductive amination, intramolecular cyclization of amines and alkenes, Diels-Alder reactions followed by reduction, and radical cyclization reactions [22].

The stereochemical control in classical routes often relies on substrate-directed approaches, where the inherent structural features of the starting material dictate the stereochemical outcome [7]. These methods, while reliable, often require elevated temperatures and extended reaction times, limiting their efficiency for large-scale applications [22].

Modern Synthetic Strategies

Contemporary synthetic approaches have evolved to address the limitations of classical methodologies through the implementation of advanced catalytic systems and improved reaction conditions [29]. Modern strategies emphasize the development of more efficient one-pot procedures that minimize intermediate isolation and purification steps [29]. These approaches often utilize automated reactors and optimized reaction conditions to ensure high yield and purity .

Recent advances in piperidine synthesis have incorporated multicomponent reactions that combine Knoevenagel condensation, Michael addition, and consecutive Mannich reactions in a single transformation [29]. These cascade processes enable the formation of the piperidine cycle through domino mechanisms, significantly reducing the number of synthetic steps required [29]. The integration of continuous flow reactors has further enhanced the efficiency of modern synthetic strategies by providing better heat and mass transfer characteristics [30].

Advanced purification techniques such as chromatography have been integrated into modern synthetic workflows to achieve higher product purity . The development of chemoselective methods has enabled the synthesis of complex piperidine derivatives without the need for extensive protecting group manipulations [29]. These modern strategies have demonstrated particular utility in the preparation of pharmaceutical intermediates where stereochemical purity is paramount [29].

Stereoselective Synthesis Methods

Catalyst-Controlled Approaches

Catalyst-controlled stereoselective synthesis represents a sophisticated approach to achieving high stereochemical fidelity in piperidine formation [7]. Rhodium-catalyzed transfer hydrogenation has emerged as a particularly effective method for the synthesis of chiral piperidines from pyridinium salts [13]. This method utilizes readily available chiral primary amines under reducing conditions to achieve excellent diastereo- and enantio-selectivities [13].

The asymmetric Mannich reaction employing pseudoephedrine as a chiral auxiliary has proven highly effective for the preparation of enantioenriched piperidine structures [10]. This methodology allows the preparation of beta-aminocarbonyl compounds in high yield with excellent diastereo- and enantioselectivity using scalable protocols [10]. The reaction mechanism involves the formation of a chiral enolate intermediate that undergoes stereoselective addition to an imine electrophile [10].

Catalyst-controlled approaches often utilize transition metal complexes with chiral ligands to induce stereoselectivity [7]. The choice of catalyst system significantly influences both the reaction rate and the stereochemical outcome, with rhodium and palladium complexes showing particular promise for piperidine synthesis [13] [20]. These methods typically operate under mild conditions and demonstrate broad substrate scope [10].

Substrate-Controlled Approaches

Substrate-controlled stereoselective synthesis relies on the inherent structural features of the starting materials to direct the stereochemical outcome [8]. The highly stereoselective 1,2-addition to the carbon-nitrogen double bond of chiral aldehyde-SAMP/RAMP hydrazones represents a paradigmatic example of this approach [8]. This methodology furnishes desired products in excellent enantiomeric purities through the controlled addition of organometallic nucleophiles [8].

The concept of synthon control of stereoselectivity greatly enhances the flexibility of substrate-controlled approaches and provides entry into amines and amino alcohols with different substitution patterns [8]. The resulting amino alcohols serve as suitable building blocks for various piperidine alkaloids, with the choice of proper substituents allowing extension to different structural motifs [8]. Substrate control often involves the use of existing stereocenters to direct the formation of new stereogenic centers through conformational preferences [8].

The diastereoselective alkylation of SAMP-hydrazones demonstrates how substrate control can be exploited to achieve high stereoselectivity [8]. This approach utilizes the chiral auxiliary to create a well-defined transition state geometry that favors one stereoisomer over another [8]. The method has been successfully applied to the synthesis of various alkaloid targets with excellent stereochemical control [8].

Palladium-Catalyzed Methodologies

Palladium-catalyzed methodologies have revolutionized the field of stereoselective piperidine synthesis through the development of sophisticated cyclization strategies [9] [20]. The palladium-catalyzed 1,3-chirality transfer reaction provides an efficient and general method for 2- and 2,6-substituted piperidine synthesis [9] [20]. Various nitrogen-protected zeta-amino allylic alcohols cyclize in the presence of palladium dichloride to give substituted piperidines with high stereoselectivities [9] [20].

The mechanism of palladium-catalyzed cyclization involves the formation of a palladium pi-complex directed by the chiral secondary allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination [9] [20]. Palladium dichloride was identified as the optimal catalyst for this transformation, with tetrahydrofuran providing the highest stereoselectivity despite dichloromethane accelerating reaction rates [9] [20].

Photoinduced palladium-catalyzed cascade reactions have emerged as powerful tools for synthesizing chiral piperidines [16]. These reactions involve remote carbon-hydrogen functionalization and intramolecular Tsuji-Trost annulation, proceeding through amidyl radical generation and subsequent difunctionalization of 1,3-dienes [16]. The approach provides efficient access to multi-substituted chiral piperidines in high yields without requiring exogenous photosensitizers or external oxidants [16].

The palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles demonstrates the versatility of these methodologies [14]. The process couples carbons of a propargyl unit with various diamine components to provide nitrogen heterocycles in good to excellent yields with high regio- and stereochemical control [14].

Scale-up and Process Research Considerations

Scale-up of piperidine synthesis requires careful consideration of reaction kinetics, heat transfer, and safety parameters [28]. Industrial production methods often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques such as chromatography to achieve the quality required for pharmaceutical applications .

The optimization of starting material concentration has been identified as crucial for successful hydrogenation processes in large-scale operations [29]. Maintaining optimal concentrations ensures efficient conversion while preventing catalyst deactivation and side product formation [29]. Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many transformations involved in piperidine synthesis [28].

Process development considerations include the selection of solvents that provide optimal solubility while maintaining environmental acceptability [28]. The replacement of traditional solvents with greener alternatives has become a priority in industrial settings [28]. Morpholine has been successfully employed as an organocatalyst replacement for piperidine in Knoevenagel-Doebner condensations, demonstrating improved scalability [28].

Scale ParameterConsiderationImpact on Process
Temperature ControlHeat transfer efficiencyYield and selectivity [28]
ConcentrationSubstrate solubilityReaction rate and conversion [29]
Catalyst LoadingCost and recoveryEconomic viability [28]
Solvent SelectionEnvironmental impactRegulatory compliance [28]

Continuous electrolysis has been demonstrated as a viable approach for preparative scale synthesis, with piperidine derivatives obtainable through approximately one hour of continuous operation [30]. Flow microreactors provide enhanced surface area and improved mass transfer characteristics, leading to better yields compared to conventional batch-type reactions [30].

Green Chemistry Research Applications

Green chemistry principles have been increasingly integrated into piperidine synthesis to reduce environmental impact and improve sustainability [21] [25]. Solvent-free methodologies have been developed for nitrogen-tert-butoxycarbonyl protection using picric acid as a Brønsted acid catalyst [25]. This approach enables rapid and high-yield protection of amines under completely solvent-free and eco-friendly conditions [25].

Electroreductive cyclization represents a green synthetic method that avoids the use of harmful and precious chemicals [22]. Organic electrosynthetic reactions driven by direct electron transfer produce highly reactive species under ambient conditions without requiring toxic acids, bases, or transition metal catalysts [22]. Flow microreactors enhance the efficiency of electroreductive methods by providing large specific surface areas for electrode reactions [22].

The development of bio-renewable feedstock approaches has gained significant attention in green piperidine synthesis [21] [23]. Novel one-pot approaches utilizing bio-renewable tetrahydrofurfurylamine through hydrogenolysis provide sustainable routes to piperidine [21]. Ruthenium-rhenium oxide catalysts on silica support have demonstrated high efficiency and stability in these transformations, providing yields up to 91.5% under mild conditions [21].

Green Chemistry ApproachEnvironmental BenefitYield Range
Solvent-free synthesis [25]Eliminates organic solvents90-98%
Electroreductive cyclization [22]Avoids toxic reagents70-85%
Bio-renewable feedstock [21]Sustainable starting materials85-92%
Aqueous reactions [21]Water as reaction medium80-90%

The synthesis of piperidine and pyridine from furfural over surface single-atom alloy catalysts represents a breakthrough in sustainable synthesis [23]. Ruthenium-cobalt nanoparticle catalysts enable transformation from bio-based platform chemicals with yields up to 93% under mild conditions [23]. The cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to piperidine [23].

Comparative Analysis of Synthetic Pathways

The comparative analysis of synthetic pathways reveals significant differences in efficiency, stereoselectivity, and practical applicability [42]. Classical routes typically provide moderate to good yields but often require harsh conditions and extended reaction times [41]. Traditional methods such as nucleophilic substitution and reductive amination remain widely used due to their reliability and broad substrate scope [31].

Modern catalytic approaches demonstrate superior efficiency and selectivity compared to classical methods [29]. Palladium-catalyzed methodologies consistently provide higher stereoselectivities and milder reaction conditions than traditional approaches [9] [20]. The integration of continuous flow technology enhances the efficiency of modern methods by providing better control over reaction parameters [30].

Synthetic ApproachTypical YieldStereoselectivityReaction Conditions
Classical routes 65-80%ModerateElevated temperature
Modern catalytic [29]80-95%HighMild conditions
Palladium-catalyzed [9]85-95%ExcellentRoom temperature
Green chemistry [21]85-92%GoodAmbient conditions

Biocatalytic approaches offer unique advantages in terms of selectivity and environmental compatibility [32]. The combination of scalable enzymatic carbon-hydrogen oxidation with radical cross-coupling provides streamlined access to complex three-dimensional piperidine derivatives [32]. These methods eliminate the need for protective groups and expensive precious metal catalysts while maintaining high stereochemical fidelity [32].

The economic analysis of different synthetic pathways reveals that bio-renewable approaches often provide cost advantages due to the availability of starting materials [21] [23]. Electrochemical methods offer reduced operational costs by eliminating the need for stoichiometric reagents [22]. However, the initial capital investment for specialized equipment may limit their immediate adoption in smaller-scale operations [30].

XLogP3

1.1

Wikipedia

Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate

Dates

Modify: 2023-08-15

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